2-(Trifluoromethyl)naphthalene-5-carboxaldehyde
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Overview
Description
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O. It is a derivative of naphthalene, where a trifluoromethyl group is attached at the second position and a carboxaldehyde group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the formylation of naphthalene derivatives using a combination of a formylating agent (such as DMF) and a chlorinating agent (such as POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 2-(Trifluoromethyl)naphthalene-5-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carboxaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde
- 1-(Trifluoromethyl)naphthalene-5-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-5-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C12H7F3O |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-7H |
InChI Key |
AURSMVMRZOVFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C=O |
Origin of Product |
United States |
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